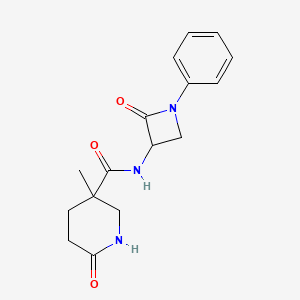
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is similar to the one you’re asking about . It has a molecular weight of 401.41 . Another related compound is “1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid” with a molecular weight of 337.38 .
Molecular Structure Analysis
The InChI code for “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is 1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) .Physical and Chemical Properties Analysis
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .科学的研究の応用
Peptide Synthesis and Protection Strategies
One of the prominent applications of fluorenylmethoxycarbonyl (Fmoc) derivatives is in the realm of peptide synthesis. The Fmoc group is utilized as a protective group for hydroxy groups during the synthesis of complex peptides. This protection is essential for the stepwise construction of peptide chains, allowing for the selective deprotection and coupling of amino acids. The ease of removal of the Fmoc group, without affecting other sensitive functional groups, underscores its utility in synthesizing biologically relevant peptides and proteins (C. Gioeli & J. Chattopadhyaya, 1982; G. Fields & R. Noble, 2009).
Solid Phase Synthesis Applications
Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by providing a versatile and efficient means of assembling peptides and small proteins. The development of various solid supports and linkages, alongside advancements in understanding solvation conditions, has greatly expanded the scope of Fmoc SPPS. These methodologies facilitate the synthesis of complex molecules, including biologically active peptides and isotopically labeled proteins, highlighting the critical role of Fmoc derivatives in contemporary bioorganic chemistry (G. Fields & R. Noble, 2009).
Material Science and Molecular Design
In the field of materials science, fluorene derivatives are employed in the design of novel molecular structures with specific functionalities. For instance, the development of molecular clefts incorporating fluorene units for enantioselective complexation represents a significant advancement. These clefts are designed to selectively bind and recognize different substrates, showcasing the potential of fluorene derivatives in creating selective and functional molecular receptors (J. Cuntze et al., 1995).
Photocatalysis and Synthetic Methodologies
Fluorene derivatives have also found applications in photocatalysis, where they serve as photocatalysts for various synthetic reactions. The development of fluorene-based photocatalysts for the decarboxylative arylation of α-amino acids illustrates the potential of these compounds in facilitating light-driven synthetic processes. This approach enables the preparation of a range of valuable products under mild conditions, demonstrating the versatility of fluorene derivatives in synthetic organic chemistry (Yiyang Chen et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2)14-17-13-16(25(29)30)11-12-18(17)24(27)28-26(31)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZIKNQYEWVOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
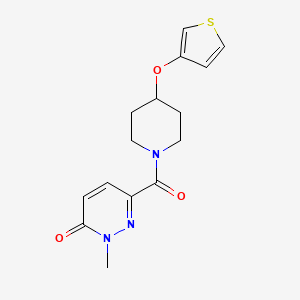

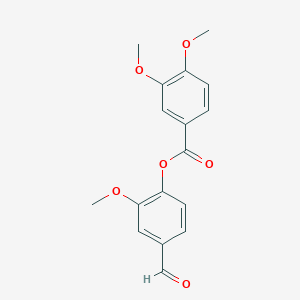
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
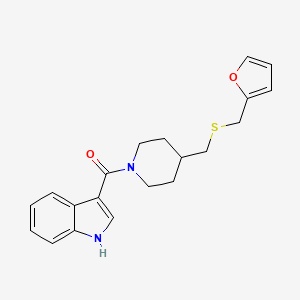
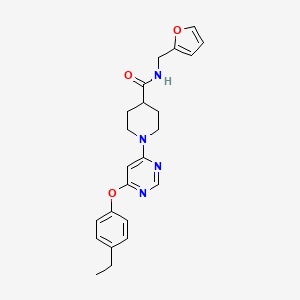
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE](/img/structure/B2703352.png)

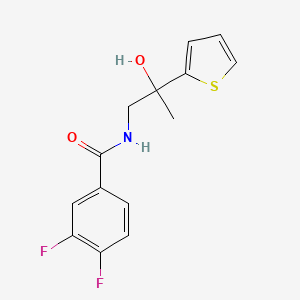
![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)


